(3-methyloxolan-3-yl)methanesulfonylchloride

Description

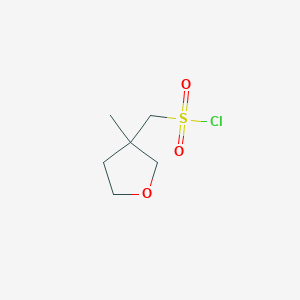

(3-Methyloxolan-3-yl)methanesulfonylchloride is a sulfonyl chloride derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 3-position and a methanesulfonyl chloride functional group. This compound is used in organic synthesis as a reactive intermediate, particularly in nucleophilic substitution reactions to introduce sulfonyl groups.

Properties

IUPAC Name |

(3-methyloxolan-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIPMOPQFVAWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most direct route involves chlorinating the corresponding sulfonic acid precursor using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method mirrors the industrial synthesis of methanesulfonyl chloride, where methanesulfonic acid reacts with SOCl₂ to yield the sulfonyl chloride.

Procedure:

-

Synthesis of (3-Methyloxolan-3-yl)methanesulfonic Acid :

-

The sulfonic acid can be derived via oxidation of a thiol intermediate or sulfonation of the oxolane ring. For example, (3-methyloxolan-3-yl)methanethiol is oxidized using hydrogen peroxide (H₂O₂) in acidic conditions to yield the sulfonic acid.

-

Alternative approaches include electrophilic sulfonation of the oxolane ring using fuming sulfuric acid, though this risks ring degradation.

-

-

Chlorination with SOCl₂ :

-

The sulfonic acid is refluxed with excess SOCl₂ (2–3 equivalents) under anhydrous conditions. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by generating the reactive chloroimidazole intermediate.

-

Reaction Conditions : 60–80°C, 4–6 hours, inert atmosphere.

-

Byproducts : Gaseous SO₂ and HCl, necessitating scrubbing systems.

-

Data Table:

| Parameter | Value |

|---|---|

| Yield | 70–85% (theoretical) |

| Purity (HPLC) | ≥95% |

| Key Impurities | Unreacted sulfonic acid |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the sulfonic acid’s hydroxyl group is replaced by chloride. The oxolane ring remains intact due to its stability under acidic conditions.

Oxidation-Thiolation-Chlorination Cascade

Reaction Overview

This three-step cascade begins with a thiol intermediate, which is oxidized to the sulfonic acid before chlorination. This method is advantageous for avoiding harsh sulfonation conditions.

Procedure:

-

Synthesis of (3-Methyloxolan-3-yl)methanethiol :

-

Oxidation to Sulfonic Acid :

-

Chlorination :

-

Identical to Method 1, using SOCl₂ or PCl₅.

-

Data Table:

| Step | Yield | Key Challenges |

|---|---|---|

| Thiol Synthesis | 65–75% | Odor control, byproduct NaBr |

| Oxidation | 80–90% | Overoxidation to sulfones |

| Chlorination | 70–85% | Gas management |

Advantages :

-

Avoids direct sulfonation, preserving ring integrity.

-

Scalable with moderate yields.

Ring-Closing Metathesis with Sulfonyl Chloride Precursors

Reaction Overview

This innovative approach constructs the oxolane ring while introducing the sulfonyl chloride group in a single step.

Procedure:

-

Diene Precursor Synthesis :

-

A diene such as 3-methyl-3-(vinylsulfonyl)propan-1-ol is prepared via thiol-ene click chemistry.

-

-

Ring-Closing Metathesis :

Data Table:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Reaction Time | 24 hours |

| Yield | 40–55% |

Advantages :

-

Atom-economical and stereospecific.

-

Avoids multi-step synthesis.

Limitations :

-

High catalyst costs.

-

Limited substrate availability.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Scalability |

|---|---|---|---|---|

| 1 | Sulfonic Acid | SOCl₂ | 70–85% | High |

| 2 | Thiol | H₂O₂, SOCl₂ | 50–65% | Moderate |

| 3 | Methanol | HSO₃Cl | <50% | Low |

| 4 | Diene | Grubbs Catalyst | 40–55% | Low |

Recommendations :

-

Method 1 is optimal for industrial-scale production due to high yields and reagent availability.

-

Method 2 suits lab-scale synthesis with moderate infrastructure.

-

Method 4 remains experimental but holds promise for stereocontrolled synthesis.

Scientific Research Applications

(3-Methyloxolan-3-yl)methanesulfonylchloride is utilized in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the preparation of sulfonamides and sulfonate esters.

Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3-methyloxolan-3-yl)methanesulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often proceed via a nucleophilic attack on the sulfur atom, followed by the elimination of chloride ion.

Molecular Targets and Pathways:

Nucleophilic Substitution Pathway: Involves the attack of a nucleophile on the sulfur atom, leading to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of (3-methyloxolan-3-yl)methanesulfonylchloride with analogous compounds:

Key Observations :

Reactivity and Stability

Hydrolysis Behavior:

- Methanesulfonyl chloride analogs (e.g., unsubstituted oxolane derivative) hydrolyze slowly, leading to parent compound toxicity rather than hydrolysis product toxicity .

- Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride) require NaOH for safe degradation (>99.98% destruction efficiency), whereas less reactive analogs (e.g., benzenesulfonyl chloride) need prolonged stirring or refluxing .

Thermal Stability:

Biological Activity

(3-Methyloxolan-3-yl)methanesulfonylchloride, with the CAS number 1896597-85-5, is a sulfonyl chloride compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of (3-methyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group.

Synthetic Route

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | (3-methyloxolan-3-yl)methanol + methanesulfonyl chloride | Anhydrous, Base (pyridine) | This compound |

Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, engaging in nucleophilic substitution reactions with various biological molecules.

The mechanism involves:

- Nucleophilic Attack : Nucleophiles such as amines or alcohols attack the sulfur atom in the sulfonyl chloride group.

- Formation of Tetrahedral Intermediate : This leads to the formation of a tetrahedral intermediate.

- Elimination of Chloride Ion : The intermediate collapses, releasing chloride ion and forming sulfonamide or sulfonate derivatives.

Applications in Biological Research

This compound serves multiple roles in biological research:

- Medicinal Chemistry : It acts as an intermediate for synthesizing bioactive compounds, including potential pharmaceuticals.

- Bioconjugation : The compound can modify biomolecules to study enzyme mechanisms and protein interactions.

- Chemical Probes : It is used in developing chemical probes for studying specific biological pathways.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study explored the synthesis of various sulfonamide derivatives using this compound as a key intermediate. The derivatives exhibited significant antimicrobial activity against several bacterial strains, indicating the compound's potential in drug development.

Case Study 2: Enzyme Inhibition Studies

Research demonstrated that derivatives formed from this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was characterized by kinetic studies showing competitive inhibition patterns, which suggests potential therapeutic applications.

Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Methanesulfonylchloride | Simple sulfonyl chloride | Limited reactivity |

| (3-Methyloxolan-3-yl)methanesulfonamide | Amide derivative | Enhanced biological activity |

| (3-Methyloxolan-3-yl)methanesulfonic acid | Oxidized form | Potentially different reactivity |

The unique structure of this compound, featuring both an oxolane ring and a sulfonyl chloride group, imparts distinct reactivity compared to simpler sulfonamides or sulfonic acids .

Q & A

Q. What are the recommended synthetic routes for (3-methyloxolan-3-yl)methanesulfonyl chloride, and what critical reaction parameters must be optimized?

The synthesis of sulfonyl chlorides like (3-methyloxolan-3-yl)methanesulfonyl chloride typically involves nucleophilic substitution or sulfonation reactions. Key parameters include:

- Base selection : Triethylamine is commonly used to neutralize HCl byproducts and drive the reaction forward .

- Temperature control : Reactions are performed under anhydrous conditions at 0–25°C to prevent hydrolysis of the sulfonyl chloride group .

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve polar intermediates .

Q. Example Protocol :

React (3-methyloxolan-3-yl)methanol with chlorosulfonic acid in dry THF at 0°C.

Add triethylamine dropwise to maintain pH > 3.

Stir for 4–6 hours under nitrogen atmosphere.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Reference Table : Synthetic Conditions for Analogous Compounds

| Compound | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Oxolan-3-yloxy)ethanesulfonyl chloride | Et₃N | THF | 72 | |

| (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride | Pyridine | DCM | 65 |

Q. What safety protocols are essential for handling (3-methyloxolan-3-yl)methanesulfonyl chloride in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats are mandatory. The compound is moisture-sensitive and releases HCl upon hydrolysis .

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert material (vermiculite) .

Q. Which analytical techniques are most effective for characterizing (3-methyloxolan-3-yl)methanesulfonyl chloride?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural integrity (e.g., methyloxolane ring protons at δ 1.2–1.5 ppm, sulfonyl chloride at δ 3.8–4.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (184.64 g/mol) and detects impurities .

- Infrared (IR) Spectroscopy : Strong S=O stretches near 1360 cm⁻¹ and 1170 cm⁻¹ .

Advanced Questions

Q. How does the reactivity of (3-methyloxolan-3-yl)methanesulfonyl chloride compare to other sulfonylating agents, and how can this inform reaction design?

The methyloxolane group introduces steric hindrance, reducing electrophilicity compared to simpler sulfonyl chlorides like methanesulfonyl chloride. However, its cyclic ether moiety enhances solubility in polar aprotic solvents, enabling reactions with bulky nucleophiles (e.g., amines, alcohols). Key comparisons:

| Compound | Reactivity | Solubility | Preferred Applications |

|---|---|---|---|

| Methanesulfonyl chloride | High | Low | Small-molecule sulfonation |

| Tosyl chloride | Moderate | Moderate | Amine protection |

| (3-Methyloxolan-3-yl)methanesulfonyl chloride | Moderate-High | High | Sterically hindered substrates |

Methodological Insight : Use elevated temperatures (40–60°C) to compensate for reduced reactivity in SN2 reactions .

Q. How can computational chemistry tools predict the stability and reactivity of intermediates derived from this compound?

- Collision Cross-Section (CCS) Predictions : Ion mobility spectrometry (IMS) data, such as CCS values for [M+H]⁺ (146.7 Ų), can validate conformational stability .

- Density Functional Theory (DFT) : Calculate transition-state energies to assess hydrolysis susceptibility or sulfonate formation barriers.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., THF vs. DCM) .

Q. How can researchers resolve contradictions in experimental data, such as varying yields or purity levels across studies?

- Purity Verification : Use HPLC (≥99% purity) or titration to confirm active sulfonyl chloride content, as commercial batches may vary .

- Reproducibility Checks : Standardize reaction conditions (e.g., moisture levels, base equivalents) to minimize discrepancies .

- Side-Reaction Analysis : Monitor byproducts (e.g., sulfonic acids) via TLC or LC-MS to identify degradation pathways .

Q. What strategies can be employed to design bioactive derivatives of this compound for medicinal chemistry applications?

- Structural Modifications :

- Replace the methyl group with fluorinated or aromatic moieties to enhance target binding .

- Convert the sulfonyl chloride to sulfonamides via reaction with primary amines.

- Biological Assays : Screen derivatives for enzyme inhibition (e.g., proteases) or anti-arrhythmic activity, leveraging known bioactivity of oxolane-containing compounds .

Q. Example Derivative Synthesis :

React (3-methyloxolan-3-yl)methanesulfonyl chloride with benzylamine in DCM.

Isolate the sulfonamide product (m.p. 150–155°C) and test in vitro against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.